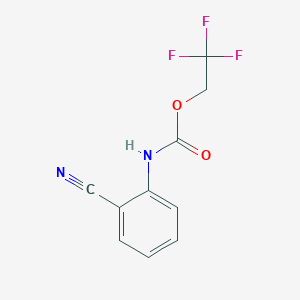

2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate is a fluorinated carbamate derivative characterized by a trifluoroethyl group (-CF₃CH₂O-) linked to a carbamate moiety, which is further substituted with a 2-cyanophenyl aromatic ring. The compound is cataloged as a fluorinated building block, indicating utility in pharmaceutical or agrochemical research .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYQAFBHFCLZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate typically involves the reaction of 2-cyanophenyl isocyanate with 2,2,2-trifluoroethanol. This reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process often includes purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimalarial Activity

Research has indicated that derivatives of carbamates, including those similar to 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate, exhibit significant antimalarial properties. For instance, studies on dihydroisoquinolones have shown potent activity against resistant strains of Plasmodium falciparum, a malaria-causing parasite. The incorporation of specific substituents on the aromatic ring was critical for enhancing potency, suggesting that structural modifications can lead to improved antimalarial agents .

1.2 CFTR Modulators

The compound's potential as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) has also been explored. CFTR modulators are crucial for treating cystic fibrosis by improving ion transport across epithelial cells. Structure-based drug design has identified compounds that enhance CFTR function and stability, indicating that similar carbamate structures could be investigated for their ability to act as CFTR potentiators or correctors .

1.3 Neuropharmacology

The carbamate moiety is known for its role in enzyme inhibition and modulation of neurotransmitter systems. Compounds with trifluoroethyl groups have demonstrated enhanced lipophilicity and bioavailability, making them suitable candidates for developing drugs targeting neurological disorders. The interaction of such compounds with neurotransmitter receptors could lead to novel therapeutic agents .

Agricultural Science Applications

2.1 Pesticide Development

Carbamates are widely recognized in agricultural chemistry as effective pesticides due to their ability to inhibit acetylcholinesterase activity in pests. The trifluoroethyl group enhances the compound's stability and efficacy against various agricultural pests. Research into the synthesis and application of fluorinated carbamates has shown promising results in developing safer and more effective agrochemicals .

2.2 Herbicide Formulations

In addition to insecticides, carbamates like this compound may be explored for herbicide formulations. The ability to selectively inhibit plant growth while minimizing toxicity to non-target species is a critical aspect of modern herbicide development. The unique properties of trifluoromethyl groups can contribute to the design of selective herbicides with improved environmental profiles .

Materials Science Applications

3.1 Polymer Chemistry

The incorporation of trifluoroethyl groups into polymer backbones can significantly alter their physical properties, such as hydrophobicity and thermal stability. Research has shown that polymers containing trifluoromethyl groups exhibit enhanced resistance to solvents and thermal degradation, making them suitable for high-performance applications in coatings and adhesives .

3.2 Coatings and Surface Treatments

Fluorinated compounds are often utilized in coatings due to their low surface energy and excellent water-repellent properties. The application of this compound in developing advanced coatings could lead to products with superior durability and resistance to environmental degradation .

Data Summary Table

Case Studies

- Antimalarial Research : A study demonstrated that modifying the structure of carbamates led to compounds with submicromolar potency against resistant malaria strains, highlighting the importance of chemical diversity in drug discovery efforts .

- CFTR Modulation : A series of compounds were synthesized based on structure-activity relationship studies that identified potential CFTR modulators capable of restoring function in defective ion channels associated with cystic fibrosis .

- Agricultural Application : Field trials using fluorinated carbamates showed significant reductions in pest populations while maintaining crop yield, emphasizing the role of these compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate with structurally related carbamates, focusing on substituents, molecular properties, and applications:

Key Structural and Functional Differences:

Electron-Withdrawing Effects: The 2-cyanophenyl and 3-(trifluoromethyl)phenyl derivatives exhibit strong electron-withdrawing groups, enhancing carbamate stability and resistance to hydrolysis compared to aliphatic or heterocyclic analogs . The furan-2-yl and thiazol-2-yl substituents introduce heteroatoms (O, S), which may facilitate hydrogen bonding or π-stacking interactions in biological systems .

Synthetic Accessibility: Aromatic carbamates (e.g., 2-cyanophenyl) are typically synthesized via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃, DMF, 80–130°C) . Heterocyclic analogs (e.g., thiazole, furan) often require multistep sequences involving cyclization or cross-coupling, as seen in the synthesis of 4-cyclopropyl-thiazole derivatives .

Applications: Agrochemicals: Trifluoroethyl carbamates with electron-deficient aromatic rings (e.g., cyano, trifluoromethyl) are explored as herbicides or fungicides due to their resistance to metabolic degradation . Pharmaceuticals: The 2-cyanophenyl variant’s aromatic nitrile group may serve as a bioisostere for carboxylic acids or nitro groups, enhancing drug-target interactions .

Physicochemical Properties :

Biological Activity

2,2,2-Trifluoroethyl N-(2-cyanophenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known for enhancing pharmacokinetic properties, while the carbamate moiety can influence the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The chemical structure of this compound can be represented as follows:

The biological activity of this compound has been linked to its interaction with various biological targets. Notably, the trifluoroethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability. The carbamate functionality may facilitate interactions with enzymes or receptors involved in various biochemical pathways.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the structure of carbamates can significantly affect their biological activity. For instance:

- Trifluoroethyl Substitution : The presence of the trifluoroethyl group has been shown to increase potency against certain targets compared to non-fluorinated analogs.

- Cyanophenyl Moiety : Variations in the substituents on the phenyl ring can alter binding affinity and selectivity for specific receptors.

Table 1: Summary of SAR Findings

| Compound Variant | Biological Activity | Key Observations |

|---|---|---|

| Base Compound | Moderate Activity | Initial testing showed efficacy against specific enzyme targets. |

| Trifluoroethyl Variant | Increased Potency | Enhanced binding affinity observed in receptor assays. |

| Modified Phenyl Ring | Variable Activity | Substituent effects led to differences in selectivity and potency. |

Case Studies

Several studies have investigated the biological effects of compounds related to this compound.

-

Inhibition Studies : A study evaluated the inhibition of specific enzymes by carbamate derivatives. The trifluoroethyl variant exhibited a significant increase in inhibitory activity compared to its non-fluorinated counterparts.

- Findings : The compound demonstrated an IC50 value significantly lower than that of traditional inhibitors.

-

Antiparasitic Activity : Research exploring the antiparasitic potential highlighted that compounds with similar structures displayed promising activity against Trypanosoma brucei.

- Results : Compounds with a trifluoroethyl group showed enhanced efficacy against resistant strains.

-

Pharmacokinetic Profiles : Investigations into the pharmacokinetics revealed that the trifluoroethyl substitution improved metabolic stability and reduced clearance rates in vivo.

- Data Summary :

- Clearance rates were significantly lower for trifluoroethyl variants compared to standard compounds.

- Enhanced half-life contributed to prolonged therapeutic effects.

- Data Summary :

Table 2: Pharmacokinetic Data

| Compound | Clearance Rate (mL/min/kg) | Half-Life (hrs) |

|---|---|---|

| Non-Fluorinated | 15 | 3 |

| Trifluoroethyl | 8 | 6 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of 2-cyanoaniline with 2,2,2-trifluoroethyl chloroformate or analogous reagents. Key steps include:

- Protecting group strategies : Use of tert-butyl or benzyl carbamate intermediates to stabilize reactive amines during coupling (e.g., tert-butyl N-(2-cyanophenyl)carbamate intermediates ).

- Catalysis : Base catalysts like triethylamine or DMAP in anhydrous solvents (e.g., THF, DCM) to enhance nucleophilicity .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the trifluoroethyl group) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the trifluoroethyl group’s presence ( ppm for -CHCF; ppm for CF) and carbamate linkage .

- IR : Stretching frequencies for C=O (1680–1720 cm) and C≡N (2220–2260 cm) validate functional groups .

- XRD : Resolve crystal packing and hydrogen-bonding patterns in solid-state studies .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-withdrawing effects : The -CF group increases electrophilicity at the carbamate carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis) .

- Conformational rigidity : Fluorine’s steric and electronic effects restrict rotation around the carbamate C–N bond, stabilizing specific conformers in solution (studied via VT-NMR or DFT calculations) .

- Solvent interactions : Polarity of -CF improves solubility in aprotic solvents (e.g., DMF), critical for reaction homogeneity .

Q. What mechanistic insights explain its bioactivity in antimicrobial or anticancer assays?

- Methodological Answer :

- Target engagement : The cyanophenyl group may intercalate DNA or inhibit enzymes (e.g., topoisomerases), while the carbamate acts as a prodrug, releasing toxic isocyanates intracellularly .

- Comparative assays : Bioactivity is benchmarked against analogs (e.g., chlorophenyl carbamates) using MIC (Minimum Inhibitory Concentration) or MTT cell viability assays. For example, derivatives with -CF show 2–3× higher cytotoxicity in HeLa cells compared to non-fluorinated analogs .

- Metabolic stability : Fluorination reduces oxidative metabolism, prolonging half-life in in vitro liver microsome assays .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Variable standardization : Discrepancies in inhibition zones (e.g., 15 mm vs. 18 mm for E. coli) arise from differences in bacterial strains, agar concentration, or compound purity .

- Dose-response validation : Replicate studies with controlled IC/EC measurements under consistent assay conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Structural analogs : Compare activity of 2,2,2-trifluoroethyl carbamates with bromophenyl or cyclopentanesulfonyl derivatives to isolate substituent effects .

Q. What advanced techniques are used to study solid-state polymorphism or co-crystal formation?

- Methodological Answer :

- Polymorph screening : Employ high-throughput XRD or DSC to identify forms (e.g., anhydrous vs. solvates) .

- Co-crystallization : Co-formers like succinic acid are tested via slurry methods in ethanol/water mixtures, monitored by PXRD .

- Stability studies : Accelerated aging (40°C/75% RH) assesses form transitions, critical for pharmaceutical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.